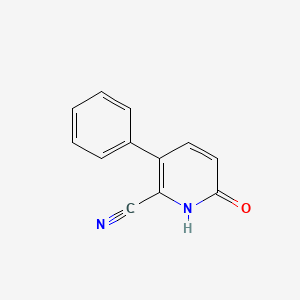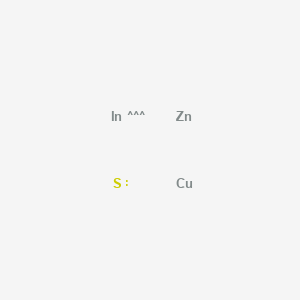
CID 154703046
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 154703046” is known as Copper Indium Disulfide/Zinc Sulfide Quantum Dots. These quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties due to their nanoscale size.
准备方法
Synthetic Routes and Reaction Conditions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots can be synthesized using various methods, including colloidal synthesis, solvothermal synthesis, and hot-injection techniques. The colloidal synthesis method involves the reaction of copper, indium, and sulfur precursors in a coordinating solvent at elevated temperatures. The reaction conditions, such as temperature, time, and the concentration of precursors, play a crucial role in determining the size and properties of the quantum dots .
Industrial Production Methods
On an industrial scale, the production of these quantum dots often involves large-scale colloidal synthesis. This method is preferred due to its scalability and the ability to produce quantum dots with controlled size and high-quality optical properties. The process typically includes the purification and stabilization of the quantum dots to ensure their stability and performance in various applications .
化学反应分析
Types of Reactions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the surface properties of the quantum dots, enhancing their stability and functionality .
Common Reagents and Conditions
Common reagents used in these reactions include thiols, amines, and phosphines. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the quantum dots. For example, the surface of the quantum dots can be passivated with thiol ligands to improve their stability and dispersibility in aqueous solutions .
Major Products
The major products formed from these reactions are surface-modified quantum dots with enhanced optical and electronic properties. These modifications can improve the quantum yield, photostability, and biocompatibility of the quantum dots, making them suitable for various applications .
科学研究应用
Copper Indium Disulfide/Zinc Sulfide Quantum Dots have a wide range of scientific research applications:
作用机制
The mechanism by which Copper Indium Disulfide/Zinc Sulfide Quantum Dots exert their effects is primarily based on their quantum confinement effect. This effect arises from the nanoscale size of the quantum dots, which leads to discrete energy levels and size-dependent optical properties. The quantum dots interact with light and other electromagnetic radiation, resulting in unique absorption and emission spectra. These interactions are influenced by the surface chemistry and the surrounding environment of the quantum dots .
相似化合物的比较
Similar Compounds
Similar compounds to Copper Indium Disulfide/Zinc Sulfide Quantum Dots include:
- Cadmium Selenide Quantum Dots
- Lead Sulfide Quantum Dots
- Zinc Sulfide Quantum Dots
Uniqueness
Copper Indium Disulfide/Zinc Sulfide Quantum Dots are unique due to their low toxicity compared to cadmium-based quantum dots, making them more suitable for biological and medical applications. Additionally, their tunable emission properties and high quantum yield make them highly versatile for various scientific and industrial applications .
属性
分子式 |
CuInSZn |
|---|---|
分子量 |
275.8 g/mol |
InChI |
InChI=1S/Cu.In.S.Zn |
InChI 键 |
XPVAATVRFNOVHD-UHFFFAOYSA-N |
规范 SMILES |
[S].[Cu].[Zn].[In] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


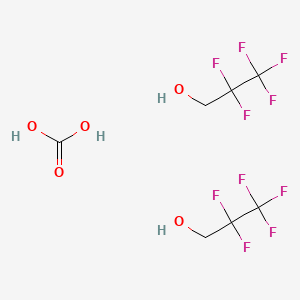

![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
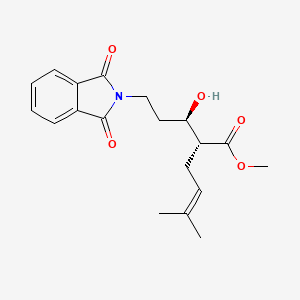
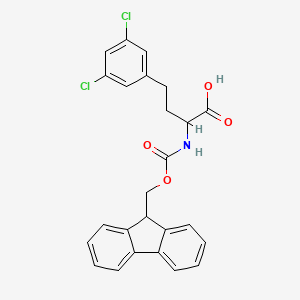
![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonamide hydrochloride, cis](/img/structure/B12305077.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)
